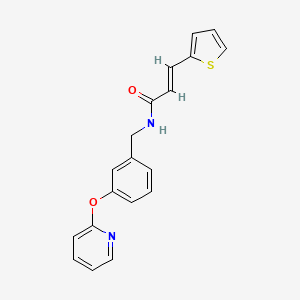
(E)-N-(3-(pyridin-2-yloxy)benzyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(3-(pyridin-2-yloxy)benzyl)-3-(thiophen-2-yl)acrylamide, also known as PBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PBA is a small molecule that belongs to the family of acrylamides and has shown promising results in various studies as a potential drug candidate for the treatment of several diseases.
Applications De Recherche Scientifique
Synthetic Methodologies and Applications
Meta-Selective C-H Borylation : A study demonstrated the iridium-catalyzed meta-selective C-H borylation of benzamides and pyridines, utilizing newly designed ligands. This method emphasizes the precision in functionalizing aromatic compounds, which could be relevant for derivatives of pyridine and thiophene, potentially including compounds like "(E)-N-(3-(pyridin-2-yloxy)benzyl)-3-(thiophen-2-yl)acrylamide" (Yang, Nakao, & Uemura, 2019).
Controlled Radical Polymerization : The controlled radical polymerization of acrylamide containing L-Phenylalanine moiety via RAFT illustrates the development of polymers with specific functionalities. This technique can be applied to synthesize polymers from acrylamide derivatives for targeted applications (Mori, Sutoh, & Endo, 2005).
Synthesis and Biological Activity : Research on the synthesis of various heterocyclic derivatives from 2-chloro-6-ethoxy-4-acetylpyridine revealed potential analgesic and antiparkinsonian activities. This underscores the therapeutic potential of pyridine and acrylamide derivatives in medicinal chemistry (Amr, Maigali, & Abdulla, 2008).
Relevance to Various Fields of Study
Photovoltaic Applications : A study on the molecular structure effect of pyridine-based surface ligand on the performance of P3HT:TiO2 hybrid solar cells illustrates the impact of modifying TiO2 with pyridine derivatives on enhancing power conversion efficiency. This highlights the relevance of pyridine and its derivatives in improving renewable energy technologies (Lin et al., 2013).
Histone Deacetylase Inhibition : The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor showcases the potential of pyridine derivatives in cancer therapy. This compound selectively inhibits specific HDACs, indicating the importance of structural specificity for therapeutic efficacy (Zhou et al., 2008).
Excited-State Intramolecular Proton Transfer : The study on 2-benzamido-3-(pyridin-2-yl)acrylic acid revealed the occurrence of excited-state intramolecular proton transfer, which is sensitive to solvent polarity. This phenomenon is significant for understanding the photophysical properties of related compounds and for designing molecules with specific optical behaviors (Guo, Chen, & Duan, 2012).
Propriétés
IUPAC Name |
(E)-N-[(3-pyridin-2-yloxyphenyl)methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c22-18(10-9-17-7-4-12-24-17)21-14-15-5-3-6-16(13-15)23-19-8-1-2-11-20-19/h1-13H,14H2,(H,21,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEUWCFUZMZDFE-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)OC2=CC=CC(=C2)CNC(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(pyridin-2-yloxy)benzyl)-3-(thiophen-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

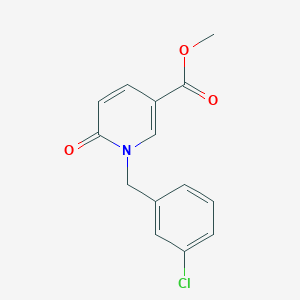
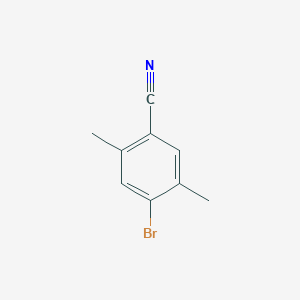
![N-[[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]prop-2-enamide](/img/structure/B2732785.png)
![N-([1,1'-biphenyl]-2-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide](/img/structure/B2732787.png)
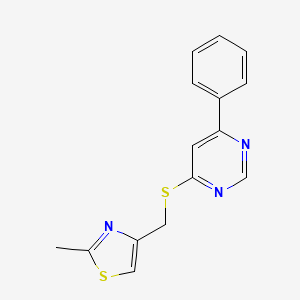
![3-(2-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2732790.png)
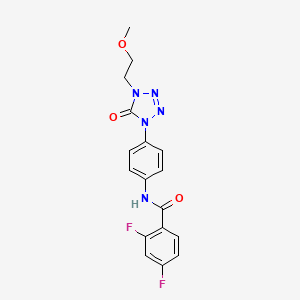
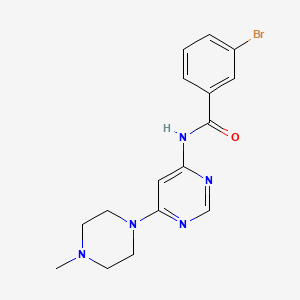
![2-[4,7,8-Trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2732797.png)
![N''-[(4-chlorophenyl)methyl]guanidine hydroiodide](/img/structure/B2732798.png)
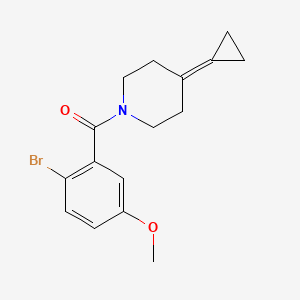
![3-Pyridin-2-yl-1-[2-(2,2,2-trifluoroethoxy)ethyl]pyrazol-4-amine](/img/structure/B2732802.png)
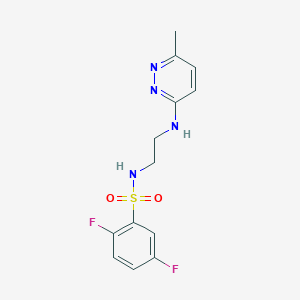
![4-{4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}morpholine-3-carbonitrile](/img/structure/B2732804.png)